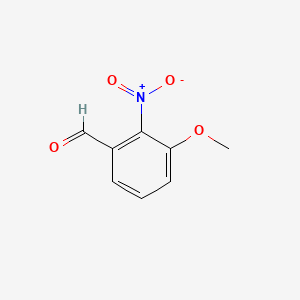

3-Methoxy-2-nitrobenzaldehyde

Descripción general

Descripción

3-Methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula CH₃OC₆H₃(NO₂)CHO and a molecular weight of 181.15 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

3-Methoxy-2-nitrobenzaldehyde can be synthesized through several methods. One common synthetic route involves the nitration of 3-methoxybenzaldehyde using a mixture of nitric acid and sulfuric acid . The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent over-nitration. Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Baylis-Hillman Reaction with Methyl Vinyl Ketone (MVK)

3-Methoxy-2-nitrobenzaldehyde reacts with methyl vinyl ketone (MVK) in the presence of the catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO), yielding a mixture of products :

| Product | Structure | Yield | Key Characteristics |

|---|---|---|---|

| Normal Baylis-Hillman adduct | 4-Hydroxy-4-(3-methoxy-2-nitrophenyl)-3-methylenebutan-2-one | 40% | Primary kinetic product; undergoes subsequent reactions. |

| MVK dimer | 4-(3-Methoxy-2-nitrophenyl)-3-methylenebut-3-en-2-one | 15% | Formed via dimerization of MVK. |

| Bis-MVK adducts (syn/anti) | Diastereomeric pair: 5asyn and 5aanti | 45% | Thermodynamically controlled products; syn converts to anti over time. |

Reaction Conditions :

-

Solvent: CHCl₃

-

Catalyst: DABCO (10 mol%)

-

Temperature: Room temperature

-

Time: 48 hours

Competing Pathways

The reaction proceeds via two competing routes :

-

Path I : Normal Baylis-Hillman adduct formation followed by secondary reaction with MVK.

-

Path II : Direct reaction between the aldehyde and a bis-MVK zwitterion intermediate.

Key Observations :

-

Path II dominates initially due to higher electrophilicity of the aldehyde carbonyl group.

-

Path I becomes significant only after substrate depletion (~10,000 seconds).

Kinetic Analysis

Time-corrected ¹H NMR data (298 K) revealed :

| Parameter | Value |

|---|---|

| Rate constant (k₁ + k₂) | 4.74 × 10⁻⁴ s⁻¹ |

| Decay rate of normal adduct | 2.66 × 10⁻⁶ mol/L/s |

| Equilibrium constant (K) | [5aanti]/[5asyn] = 1.3 |

Time-Dependent Product Distribution :

-

0–10,000 s : [5asyn] > [3a] > [5aanti] (kinetic control).

-

>10,000 s : [5aanti] increases while [3a] and [5asyn] decay (thermodynamic control).

Substituent Effects on Reactivity

The 3-methoxy group reduces the electrophilicity of the aldehyde carbonyl compared to 2-nitrobenzaldehyde derivatives, due to:

-

Electronic effects : Cross-conjugation delocalizes the nitro group’s electron-withdrawing influence .

-

Steric effects : Rotation of the 2-nitro group further diminishes reactivity.

Comparative Reactivity :

-

2-Nitrobenzaldehyde forms only the normal Baylis-Hillman adduct under similar conditions.

-

This compound uniquely produces bis-MVK adducts due to slower reaction rates and reversibility .

Isomerization of Bis-MVK Adducts

The syn-diastereomer (5asyn) isomerizes to the anti-diastereomer (5aanti) via a DABCO-catalyzed pathway :

-

Retro-Baylis-Hillman cleavage regenerates intermediates.

-

Recombination favors the thermodynamically stable anti-configuration.

Evidence :

-

Post-10,000 s, [5aanti] increases linearly while [5asyn] decreases.

-

Equilibrium favors anti by a factor of 1.3 at 298 K.

Reaction with MVK Dimer

Attempts to react this compound directly with the MVK dimer (4) were unsuccessful, as DABCO generates a non-reactive zwitterion (8 instead of 7) . This confirms that bis-MVK adducts form exclusively via Path II during the initial reaction phase.

Temperature Dependence

Kinetic studies at 295–315 K showed no consistent activation energy trends, likely due to :

-

Reversibility of intermediate steps.

-

Competing pathways with opposing temperature effects.

Aplicaciones Científicas De Investigación

3-Methoxy-2-nitrobenzaldehyde is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mecanismo De Acción

The mechanism of action of 3-Methoxy-2-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In oxidation reactions, the aldehyde group is oxidized to a carboxylic acid through the transfer of oxygen atoms. The molecular targets and pathways involved vary depending on the specific reaction and application .

Comparación Con Compuestos Similares

3-Methoxy-2-nitrobenzaldehyde can be compared with other similar compounds, such as:

4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Vanillin is a flavoring agent with a similar structure but with a hydroxyl group instead of a nitro group.

2-Methoxy-4-nitrobenzaldehyde: This compound has the methoxy and nitro groups in different positions on the benzene ring, leading to different chemical properties and reactivity.

3-Hydroxy-4-nitrobenzaldehyde: This compound has a hydroxyl group instead of a methoxy group, which affects its solubility and reactivity

This compound is unique due to its specific substitution pattern, which influences its chemical behavior and applications in various fields.

Actividad Biológica

3-Methoxy-2-nitrobenzaldehyde (C8H7NO4) is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

- Molecular Formula : C8H7NO4

- Molar Mass : 151.12 g/mol

- Structure : Contains a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzaldehyde moiety.

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Nitro-containing compounds are known for their effectiveness against various microorganisms. The mechanism of action typically involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cell death .

- Case Study : A study highlighted that derivatives of nitro compounds exhibit significant activity against bacteria such as E. coli and S. aureus. The presence of the nitro group is crucial for this activity, as it facilitates the formation of toxic intermediates upon reduction .

2. Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. Compounds with similar structures have shown the ability to inhibit inflammatory pathways in various biological models.

3. Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. Nitro compounds are often explored in cancer therapy due to their ability to induce apoptosis in cancer cells through oxidative stress mechanisms .

- Research Findings : A study demonstrated that nitro derivatives could inhibit tumor growth in vitro by inducing cellular stress responses and apoptosis pathways .

Synthesis and Applications

This compound is commonly synthesized through various chemical reactions, including the Baylis-Hillman reaction with methyl vinyl ketone (MVK). This reaction produces several adducts that can be further explored for biological activity .

| Reaction Type | Products Formed |

|---|---|

| Baylis-Hillman Reaction | Normal Baylis-Hillman adducts, MVK dimer |

| Reduction | 3-Methoxy-2-nitrobenzylidene derivatives |

| Oxidation | Corresponding carboxylic acid derivatives |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-Methoxy-2-nitrobenzaldehyde, and how can reaction conditions be optimized?

- Methodology :

- Nitration : Introduce the nitro group to a methoxy-substituted benzaldehyde precursor. Use mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize over-nitration. Monitor reaction progress via TLC .

- Diazotization/Hydrolysis : For derivatives, start with 3-methoxyaniline. Diazotize with NaNO₂/HCl, followed by hydrolysis to form the aldehyde. Optimize pH (3–4) and temperature (70–80°C) to maximize yield .

- Purification : Recrystallize using ethanol/water mixtures (1:3 v/v) to remove byproducts like nitro isomers .

Q. How can the purity of this compound be assessed, and what analytical techniques are recommended?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Detect at 254 nm (UV absorption for nitro groups). Purity >95% is achievable .

- Melting Point : Compare observed mp (191–194°C, if available) to literature values to confirm crystallinity and absence of impurities .

- TLC : Spot on silica gel plates using hexane/ethyl acetate (4:1) as eluent. Rf ≈ 0.5 under UV visualization .

Q. What are the key stability considerations for storing this compound?

- Methodology :

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C. Avoid moisture and light to prevent hydrolysis or photodegradation .

- Handling : Use desiccants (silica gel) in storage containers. Monitor for color changes (yellow to brown indicates decomposition) .

Advanced Research Questions

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

- Methodology :

- ¹H NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), aldehyde proton (δ 10.2–10.5 ppm), and aromatic protons (δ 7.0–8.5 ppm). NOE experiments confirm substituent positions .

- IR : Identify nitro group stretches (1520–1350 cm⁻¹) and aldehyde C=O (1700–1720 cm⁻¹). Compare with NIST spectral databases .

- Mass Spectrometry : Use ESI-MS to detect molecular ion [M+H]⁺ (m/z 196.04 for C₈H₇NO₄). Fragmentation patterns confirm nitro and methoxy groups .

Q. What strategies mitigate competing side reactions (e.g., over-oxidation or isomerization) during functionalization of this compound?

- Methodology :

- Controlled Reductions : For nitro group reduction to amine, use H₂/Pd-C in ethanol at 25°C. Avoid excess H₂ to prevent aldehyde reduction .

- Schiff Base Formation : React with primary amines (e.g., aniline) in dry THF. Use molecular sieves to sequester water and shift equilibrium toward imine formation .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) for this compound?

- Methodology :

- Cross-Validation : Compare data from multiple sources (e.g., NIST, peer-reviewed journals) .

- Reproducibility Tests : Replicate synthesis/purification steps under controlled conditions. Document solvent purity and instrumentation calibration .

Q. What safety protocols are critical when handling this compound, given its nitro functional group?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Thermal Stability : Avoid heating above 150°C (risk of exothermic decomposition). Store away from strong oxidizers .

Q. How can computational modeling (DFT, QSAR) predict reactivity or toxicity of this compound derivatives?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .

- Toxicity Screening : Use QSAR models (e.g., OECD Toolbox) to assess mutagenicity or aquatic toxicity based on nitro group presence .

Q. Data Contradiction Analysis

Q. How to resolve conflicting literature reports on the solubility of this compound in polar vs. nonpolar solvents?

- Methodology :

- Experimental Reassessment : Measure solubility in DMSO, ethanol, and hexane via gravimetric analysis. Correlate with logP values (predicted ~1.8) .

- Literature Review : Prioritize peer-reviewed studies over vendor datasheets. For example, NIST data indicates higher solubility in DMSO than ethanol .

Propiedades

IUPAC Name |

3-methoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTUACILWWLIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201097 | |

| Record name | 3-Methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine slightly yellow crystals; [Sigma-Aldrich MSDS] | |

| Record name | 3-Methoxy-2-nitrobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19915 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

53055-05-3 | |

| Record name | 3-Methoxy-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53055-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053055053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53055-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXY-2-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W88LZM8VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.